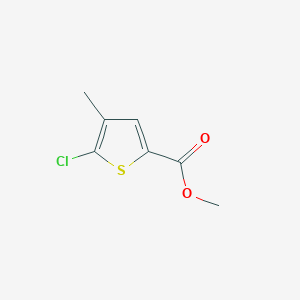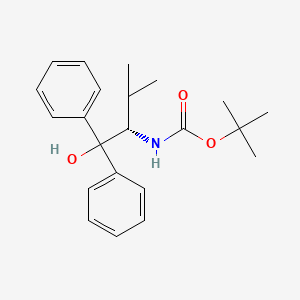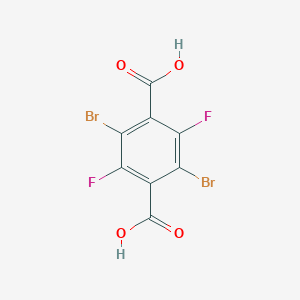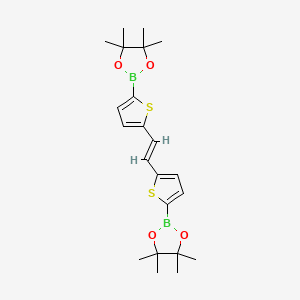![molecular formula C11H18O B12946006 Bicyclo[4.3.2]undecan-10-one CAS No. 61244-56-2](/img/structure/B12946006.png)
Bicyclo[4.3.2]undecan-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.3.2]undecan-10-one is a bicyclic organic compound characterized by its unique structure, which consists of two fused rings. This compound is part of a larger family of bicyclic molecules that have significant importance in various fields of chemistry and biology due to their structural complexity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[4.3.2]undecan-10-one typically involves the construction of the bicyclic framework through a series of cyclization reactions. One common method is the semipinacol rearrangement, where a precursor molecule undergoes a rearrangement to form the bicyclic structure. For example, a 1-hydroxybicyclo[7.2.0]undecan-2-yl acetate can be converted to bicyclo[6.3.0]undecane-9-one using Et2AlCl as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo[4.3.2]undecan-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Bicyclo[4.3.2]undecan-10-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of bicyclo[4.3.2]undecan-10-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparación Con Compuestos Similares
Bicyclo[4.4.0]decane: Known for its antibacterial activities.
Bicyclo[5.3.1]undecan-11-one: Used in synthetic chemistry for constructing complex frameworks.
Bicyclo[6.3.0]undecane-9-one: Formed through semipinacol rearrangement and studied for its biosynthetic pathways.
Uniqueness: Bicyclo[4.3.2]undecan-10-one is unique due to its specific ring structure and the potential for diverse chemical reactivity. Its applications in various fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
61244-56-2 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
bicyclo[4.3.2]undecan-10-one |
InChI |
InChI=1S/C11H18O/c12-11-8-9-4-1-2-6-10(11)7-3-5-9/h9-10H,1-8H2 |
Clave InChI |
SFXNXXJACXTABB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CCCC(C1)CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,1'H-[4,4'-Biimidazole]-5,5'-diol](/img/structure/B12945924.png)
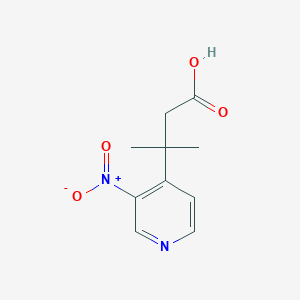
![10-(Trifluoromethyl)-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12945935.png)
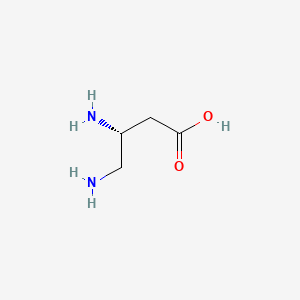
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12945944.png)
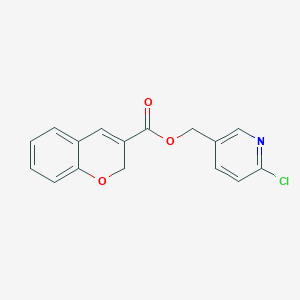
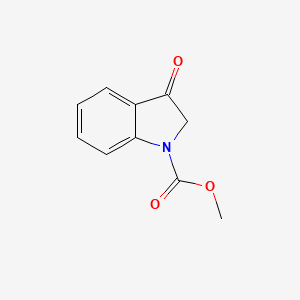
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)
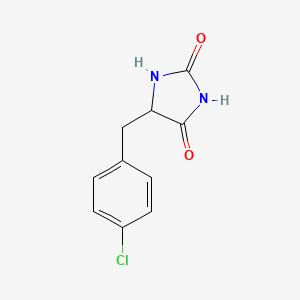
![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
